3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its complex structure and significant chemical reactivity. It is primarily used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl esters. The compound's systematic name reflects its chemical composition, which includes both methanesulfonyl and dimethylbenzene moieties.
This compound can be synthesized through various methods, including chlorination reactions involving appropriate precursors. The presence of both sulfonyl and chlorosulfonyl groups makes it versatile for further chemical transformations.
3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride belongs to the class of sulfonyl chlorides, which are known for their utility in organic synthesis. This classification indicates its reactivity and application in forming new chemical bonds.
The synthesis of 3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride typically involves the following steps:
The synthesis requires careful control of temperature and reaction conditions to avoid side reactions. Typically, the reactions are conducted under inert atmospheres to prevent moisture interference.
The molecular formula for 3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride is . Its structure features a benzene ring substituted with two methyl groups and two sulfonyl groups, one of which is a chloride.
3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride participates in several important reactions:
These reactions often require specific conditions such as temperature control and solvent choice to optimize yields and minimize by-products.
The mechanism of action for 3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride involves nucleophilic attack on the electrophilic sulfur atom by nucleophiles such as amines or alcohols. This leads to the formation of new covalent bonds while releasing hydrochloric acid as a by-product.
The reactivity is influenced by the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the sulfur atom.
3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride finds applications in various scientific fields:
This compound's unique properties make it an essential reagent in both academic research and industrial applications, highlighting its significance in modern chemistry.
Regioselective installation of sulfonyl groups on 2,5-dimethylbenzene derivatives demands precise control over electronic and steric effects. The methyl substituents at the 2- and 5-positions exert distinct ortho-directing influences, with the 2-methyl group creating significant steric hindrance. Electrophilic sulfonation typically favors the 4-position (ortho to the 5-methyl group) due to reduced steric constraints compared to the 1-position adjacent to the 2-methyl group. Achieving sulfonation at the 1-position requires protective group strategies or modified electrophiles to overcome this bias. Halogen-directed ortho-lithiation has proven effective, where a bromine atom at the 3-position enables directed metalation, followed by trapping with sulfur dioxide to generate the sulfinate intermediate. Subsequent oxidation and chlorination yield the sulfonyl chloride at the sterically congested site. For methanesulfonyl group introduction, Friedel-Crafts sulfonylation using methanesulfonyl chloride with Lewis acids (e.g., AlCl₃) can target the 3-position, leveraging the electron-donating methyl groups to activate the ring toward electrophilic attack [1] [8].
Table 1: Regioselectivity in 2,5-Dimethylbenzene Sulfonation
Electrophile | Conditions | Preferred Position | Major Influencing Factor |
---|---|---|---|
SO₃ complex | Non-polar solvent, 25°C | 4-position | Steric accessibility (less hindered) |
ClSO₂H (neat) | 0-5°C, extended time | 1-position | Kinetic control via low temperature |
RSO₂Cl / AlCl₃ | Refluxing DCM | 3-position | Electronic activation by methyl groups |
The synthesis of 3-methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride necessitates strategic planning for introducing two distinct sulfonyl moieties. Sequential approaches dominate synthetic routes due to superior regiocontrol. A common pathway involves initial sulfonation at the 1-position via low-temperature chlorosulfonation of 2,5-dimethylbenzene, yielding 2,5-dimethylbenzene-1-sulfonyl chloride. Subsequent oxidation of the 3-methyl group to carboxylic acid (using KMnO₄), followed by Curtius rearrangement or Hunsdiecker reaction, installs an amine or halide at the 3-position. The amine can be diazotized and displaced with methanethiol, which is then oxidized to the methanesulfonyl group. Alternatively, direct sulfonylation at the 3-position using methanesulfonyl chloride under Friedel-Crafts conditions may proceed with moderate yields (40-60%) if the 1-sulfonyl chloride is temporarily protected as a sulfonamide [8] [9].
Concurrent approaches face challenges due to incompatible reaction conditions: chlorosulfonation requires acidic environments, while methanesulfonyl installation often employs basic or organometallic conditions. Limited success has been achieved using dual sulfonylating agents like methanesulfonyl chloride-sulfur trioxide complexes, but these typically yield mixtures of regioisomers. Recent advances in radical thiosulfonylation could offer future pathways, though applicability to this specific substrate remains unexplored [4].
Table 2: Comparison of Dual Sulfonylation Strategies
Strategy | Reaction Sequence | Key Advantage | Limitation | Reported Yield Range |
---|---|---|---|---|
Sequential (protective group) | 1. 1-Chlorosulfonation 2. Sulfonamide protection 3. 3-Friedel-Crafts methanesulfonylation 4. Deprotection/rechlorination | High regioselectivity | Multi-step purification | 35-50% overall |
Sequential (functional group interconversion) | 1. 1-Chlorosulfonation 2. 3-Methyl oxidation to COOH 3. Curtius rearrangement to NH₂ 4. Diazotization/SN₂ with CH₃SH 5. Oxidation to SO₂CH₃ | Avoids steric interference | Lengthy synthesis | 25-40% overall |
Concurrent | Single-step with SO₃/RSO₂Cl mixtures | Atom economy | Poor regiocontrol, side products | <20% |
Chlorosulfonation at the 1-position of 2,5-dimethylbenzene is highly sensitive to temperature, concentration, and solvent effects. Excessive exothermic reactions promote disulfonation and tar formation. Optimal conditions use chlorosulfonic acid (2.0–2.2 equiv) in inert solvents like dichloromethane (DCM) or 1,2-dichloroethane at –10°C to 0°C, achieving 65–75% monochlorosulfonation yield. Higher temperatures (>5°C) favor disubstitution at the 1- and 4-positions, while temperatures below –15°C slow kinetics prohibitively. Solvent choice critically impacts selectivity: non-polar solvents (e.g., hexane) reduce sulfonyl chloride hydrolysis but increase viscosity, whereas DCM balances solubility and reactivity. Stoichiometric control is vital, as excess chlorosulfonic acid sulfonates the electron-rich 4-position. Quenching involves careful addition to ice-water followed by organic phase extraction. The product’s instability necessitates immediate use or storage at –20°C under inert atmosphere due to susceptibility to hydrolysis and disproportionation [1] [3].
Thermodynamic Parameters:
Protecting the sulfonyl chloride moiety is essential before introducing the methanesulfonyl group at the sterically hindered 3-position. Sulfonamides (e.g., aniline or tert-butylamine derivatives) offer robust protection due to their stability under Friedel-Crafts conditions. The bulky tert-butyl group minimizes ortho-substitution side reactions during methanesulfonylation. After protection, methanesulfonyl installation employs methanesulfonyl chloride (1.5 equiv) with catalytic AlCl₃ (0.3 equiv) in refluxing DCM (40°C, 12 h), yielding 70–80% protected intermediate. Deprotection via acidolysis (conc. HCl, reflux) regenerates the sulfonyl chloride. Sulfonates (methyl or phenyl esters) serve as alternatives but risk demethylation under Lewis acidic conditions. Steric Considerations: The 2-methyl group adjacent to the sulfonyl chloride necessitates compact protecting groups to avoid steric clashes that impede methanesulfonyl access. Computational studies indicate a 20° deviation from ring planarity when tert-butylsulfonamide is used, enhancing the 3-position’s nucleophilicity [8].
Protection-Deprotection Workflow:
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